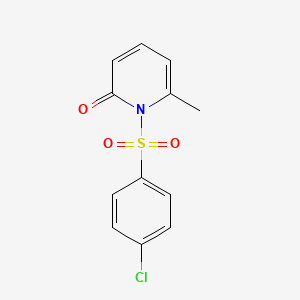
2-(2-Hydroxy-6-methoxyphenyl)-6-(3-methylpentan-3-yl)pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxy-6-methoxyphenyl)-6-(3-methylpentan-3-yl)pyrimidin-4-ol is a synthetic organic compound that belongs to the class of pyrimidinols This compound is characterized by the presence of a pyrimidine ring substituted with a hydroxy and methoxy phenyl group, as well as a branched alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-6-methoxyphenyl)-6-(3-methylpentan-3-yl)pyrimidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The phenyl group with hydroxy and methoxy substituents can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-(2-methoxy-6-oxo-phenyl)-6-(3-methylpentan-3-yl)pyrimidin-4-one.
Reduction: Formation of 2-(2-hydroxy-6-methoxyphenyl)-6-(3-methylpentan-3-yl)dihydropyrimidin-4-ol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2-Hydroxy-6-methoxyphenyl)-6-(3-methylpentan-3-yl)pyrimidin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential bioactivity. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be investigated for therapeutic properties. The presence of hydroxy and methoxy groups, along with the pyrimidine ring, makes it a potential candidate for anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxy-6-methoxyphenyl)-6-(3-methylpentan-3-yl)pyrimidin-4-ol depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The hydroxy and methoxy groups can form hydrogen bonds with target molecules, while the pyrimidine ring can participate in π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxyphenyl)-6-(3-methylpentan-3-yl)pyrimidin-4-ol: Lacks the methoxy group, which may affect its reactivity and bioactivity.
2-(2-Methoxyphenyl)-6-(3-methylpentan-3-yl)pyrimidin-4-ol: Lacks the hydroxy group, potentially altering its hydrogen bonding capabilities.
2-(2-Hydroxy-6-methoxyphenyl)-6-ethylpyrimidin-4-ol: Has a shorter alkyl chain, which may influence its solubility and interaction with biological targets.
Uniqueness
The combination of hydroxy, methoxy, and a branched alkyl chain in 2-(2-Hydroxy-6-methoxyphenyl)-6-(3-methylpentan-3-yl)pyrimidin-4-ol provides a unique set of chemical properties. This makes it particularly versatile for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C17H22N2O3 |
|---|---|
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
2-(2-hydroxy-6-methoxyphenyl)-4-(3-methylpentan-3-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H22N2O3/c1-5-17(3,6-2)13-10-14(21)19-16(18-13)15-11(20)8-7-9-12(15)22-4/h7-10,20H,5-6H2,1-4H3,(H,18,19,21) |
Clé InChI |
ZRWLSMBFLRANPY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CC)C1=CC(=O)NC(=N1)C2=C(C=CC=C2OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B12124350.png)
![N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide](/img/structure/B12124356.png)
![2-([(3-Fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12124363.png)


![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one](/img/structure/B12124387.png)
![N,1-bis(furan-2-ylmethyl)-2-{[(4-methylphenyl)sulfonyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12124392.png)

![[3-(2,6-Difluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12124415.png)

![2-(3,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12124422.png)

![(5Z)-3-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12124430.png)
![2,4-diphenyl-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B12124445.png)
